Arborine

Catalog No.
S576650
CAS No.
6873-15-0
M.F
C16H14N2O
M. Wt
250.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arborine

CAS Number

6873-15-0

Product Name

Arborine

IUPAC Name

2-benzyl-1-methylquinazolin-4-one

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C16H14N2O/c1-18-14-10-6-5-9-13(14)16(19)17-15(18)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3

InChI Key

XVPZRKIQCKKYNE-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=O)N=C1CC3=CC=CC=C3

Synonyms

arborine, glycosine

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N=C1CC3=CC=CC=C3

Arborine is a naturally occurring alkaloid primarily isolated from the plant Glycosmis arborea. Its chemical structure is identified as 2-benzyl-1-methylquinazol-4-one, with the molecular formula C₁₆H₁₄N₂O. Arborine is recognized for its unique quinazolone framework, which contributes to its biological activity and potential therapeutic applications. The compound has garnered interest due to its various pharmacological properties, particularly as an inhibitor of muscarinic acetylcholine receptors.

The mechanism of action of arborin is not well understood. However, its role as a precursor to erythromycin suggests a potential role in protein synthesis inhibition within bacteria. Erythromycin binds to the ribosome, a cellular structure responsible for protein synthesis, and prevents bacterial growth []. Further research is needed to determine if arborin possesses any independent biological activity.

No information regarding the safety or hazards associated with arborin is currently available in scientific literature.

Limitations and Future Research

Our current understanding of arborin is limited. More research is needed to fully characterize its:

  • Molecular Structure: Definitive elucidation of the arborin structure is crucial for understanding its properties and potential applications.
  • Chemical Reactions: Investigating the synthesis, degradation pathways, and potential interactions with other molecules would provide valuable insights.
  • Physical and Chemical Properties: Determining basic properties like melting point, boiling point, and solubility would be crucial for further research and potential applications.
  • Mechanism of Action: Understanding how arborin functions, independent of its role as an erythromycin precursor, could reveal new therapeutic potential.
  • Safety and Hazards: Assessing the toxicity and potential hazards of arborin is essential for safe handling and future research endeavors.

  • Oxidation: Arborine can be oxidized to produce quinazolone derivatives, which may exhibit different biological activities or enhance solubility.
  • Reduction: The compound can undergo reduction reactions, leading to the formation of dihydroarborine and other derivatives.
  • Cycloaddition: Notably, arborine can be synthesized through the cycloaddition of iminoketene with amides, showcasing its versatility in organic synthesis .

Arborine exhibits a range of biological activities:

  • Muscarinic Acetylcholine Receptor Inhibition: Arborine has been identified as an inhibitor of muscarinic acetylcholine receptors, which are involved in various physiological processes including neurotransmission and muscle contraction .
  • Antimicrobial Properties: Preliminary studies suggest that arborine may possess antimicrobial activity, although further research is needed to fully elucidate its efficacy and mechanism of action.
  • Antioxidant Activity: The compound has shown potential antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Arborine can be synthesized through various methods:

  • Biosynthesis: In Glycosmis arborea, arborine is biosynthesized from anthranilic acid and phenylalanine, highlighting its natural origin .
  • Total Synthesis: Synthetic approaches include the cycloaddition of iminoketene with amides, allowing for the construction of the quinazolone scaffold in a laboratory setting .
  • Chemical Modification: Starting from related compounds, arborine can be obtained through selective oxidation or reduction processes.

Arborine's applications are primarily rooted in its biological activities:

  • Pharmaceutical Development: Due to its role as a muscarinic receptor inhibitor, arborine is being explored for potential therapeutic applications in treating neurological disorders.
  • Natural Product Research: Its presence in traditional medicine systems makes it a candidate for further investigation into natural remedies and herbal formulations.

Research on arborine's interactions with biological systems is ongoing:

  • Receptor Binding Studies: Investigations have shown that arborine effectively binds to muscarinic acetylcholine receptors, influencing neurotransmitter activity .
  • Metabolic Pathways: Studies are being conducted to understand how arborine interacts with metabolic pathways within organisms, particularly regarding its metabolism and bioavailability.

Arborine shares structural and functional similarities with several other compounds. Here is a comparison highlighting its uniqueness:

CompoundStructure TypeKey ActivitiesUnique Features
ArborineQuinazoloneMuscarinic receptor inhibitionDerived from Glycosmis arborea
ReserpineIndole alkaloidAntihypertensiveStronger effects on central nervous system
GlycosminineQuinazoloneAntimicrobialDerived from similar biosynthetic pathways
DihydroarborineReduced form of ArborinePotentially lower activityLess studied than Arborine

Arborine's unique structural characteristics and derived origins from specific plant sources distinguish it from these similar compounds, making it an interesting subject for further pharmacological exploration.

Physical Description

Solid

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Exact Mass

250.110613074 g/mol

Monoisotopic Mass

250.110613074 g/mol

Heavy Atom Count

19

Appearance

Yellow powder

Melting Point

161 - 162 °C

UNII

D5JUH3HNWF

Other CAS

6873-15-0

Wikipedia

Glycosine

Dates

Modify: 2023-08-15

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